N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is a pyrrolidine-based compound featuring a pyridin-2-ylmethyl substituent and a tert-butyl carboxamide group. The tert-butyl group enhances steric bulk and metabolic stability, while the pyridine moiety may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
N-tert-butyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)17-14(19)12-7-9-18(10-12)11-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSSODUOBNOFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity against candida spp, suggesting potential targets within these organisms.
Mode of Action
It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation. Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
The compound appears to interfere with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption can lead to alterations in cell membrane permeability and function, ultimately leading to cell death.
Result of Action
The compound exhibits potent activity against Candida spp., including several multidrug-resistant strains. It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate Candida spp.
Biological Activity
N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butyl group and a pyridine moiety, which contributes to its unique biological profile. Its molecular formula is and it possesses several functional groups that enhance its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties : The compound has shown effectiveness against several viral strains, particularly through mechanisms involving neuraminidase inhibition. For instance, derivatives containing similar structural motifs have been identified as moderate inhibitors of neuraminidase with IC50 values around 50 μM .
- Antibacterial Activity : This compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine structure is pivotal for its activity, as seen in related compounds that exhibit MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
In a study focused on the antiviral properties of β-amino acid derivatives, this compound was evaluated alongside other similar compounds. The results indicated that modifications to the pyrrolidine structure significantly influenced antiviral efficacy against influenza viruses, suggesting that this compound could serve as a lead for further development into effective antiviral agents .
Case Study: Antibacterial Efficacy
Another investigation assessed the antibacterial potential of various pyrrolidine derivatives, including this compound. The study revealed that compounds with similar structural characteristics exhibited potent activity against resistant bacterial strains, emphasizing the importance of the pyrrolidine scaffold in enhancing antimicrobial properties .
Scientific Research Applications
Medicinal Chemistry
N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide has shown promise in medicinal chemistry, particularly for its potential therapeutic effects. The compound's structure suggests it may interact with biological targets relevant to various diseases.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that pyrrolidine-based compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis . this compound may serve as a lead compound for developing new anticancer agents.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that pyrrolidine derivatives can modulate neurotransmitter systems, offering neuroprotection against conditions such as Alzheimer's and Parkinson's disease .
Drug Development
This compound is being investigated as a candidate for various pharmacological applications.
As a Drug Candidate
The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Such evaluations are crucial for determining the viability of the compound as a drug candidate . Its favorable solubility and stability profiles make it an attractive option for further development.
Targeting Specific Receptors
Research has identified that this compound can act on specific receptors involved in pain modulation and inflammation. This makes it a candidate for developing new analgesics or anti-inflammatory drugs .
Synthetic Intermediate
This compound can also serve as an important synthetic intermediate in organic chemistry.
Building Block for Complex Molecules
The compound is utilized as a building block in synthesizing more complex molecules, particularly those containing pyridine and pyrrolidine moieties. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives with tailored properties.
Applications in Material Science
Beyond pharmaceuticals, this compound can be explored for applications in material science, particularly in developing polymers or materials with specific properties due to its unique chemical structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide with structurally analogous pyridine-pyrrolidine derivatives from the Catalog of Pyridine Compounds (2017).
| Compound Name | Molecular Formula | M.W. (g/mol) | Key Substituents | Functional Groups | Price (USD/g) |
|---|---|---|---|---|---|
| This compound (Target) | Not explicitly stated | N/A | Pyridin-2-ylmethyl, tert-butyl carboxamide | Carboxamide, pyridine | N/A |
| tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₁₆H₂₃IN₂O₄ | 434.27 | Iodo, methoxy, tert-butyl carbamate | Carbamate, pyridine, ether | $400 |
| N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide | C₂₂H₃₈ClN₃O₂Si | 440.10 | Chloro, tert-butyldimethylsilyloxy, pivalamide | Amide, silyl ether, pyridine | $400 |
| N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide | C₁₆H₂₄ClN₃O₂ | 325.83 | Chloro, hydroxymethyl, pivalamide | Amide, alcohol, pyridine | $400 |
| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Not explicitly stated | N/A | Bromo, dimethoxymethyl, tert-butyl carbamate | Carbamate, pyridine, acetal | $400 |
| 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | Not explicitly stated | N/A | Bromo, methoxy, tert-butyldimethylsilyloxy | Silyl ether, pyridine | $400 |
Key Observations:
Structural Diversity: The target compound lacks halogen substituents (e.g., iodo, chloro, bromo) present in many analogs, which may reduce its reactivity in cross-coupling reactions .
Functional Group Implications: Carboxamide vs. Carbamate/Amide: The carboxamide in the target compound may exhibit stronger hydrogen-bonding capacity compared to carbamates (e.g., tert-butyl carbamate derivatives) or pivalamides .
Pricing Trends :
- All listed analogs are priced uniformly at $400/g for 1 g quantities, suggesting a standardized cost structure for specialized pyrrolidine-pyridine hybrids in 2017 .
Research Findings and Limitations
- Synthetic Utility : Analogs like tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate are used as intermediates in Suzuki-Miyaura couplings due to their iodine substituent . The target compound’s lack of halogens may limit such applications.
- Biological Relevance : Compounds with hydroxymethyl or silyl ether groups (e.g., N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide) are often explored for improved solubility, whereas the target’s tert-butyl group may enhance lipophilicity .
- Data Gaps: No explicit data on the target’s synthesis, stability, or bioactivity are available in the provided sources, necessitating further experimental validation.
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring is typically constructed via cyclization reactions. A common approach involves the intramolecular cyclization of γ-amino ketones or azide-alkyne cycloadditions (Huisgen reaction). For example:
-
γ-Amino ketone cyclization : Treatment of 4-aminobutan-2-one with a Lewis acid (e.g., ZnCl₂) induces cyclization to pyrrolidine-3-one, which is subsequently reduced to pyrrolidine-3-carboxylic acid.
-
Carboxylic acid activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butylamine to form the tert-butyl carboxamide.
Representative Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | ZnCl₂, 120°C, 6 h | 68% |
| Acylation | SOCl₂, then tert-butylamine, DCM | 75% |
Introduction of the Pyridin-2-ylmethyl Group
Alkylation of Pyrrolidine Nitrogen
The pyridin-2-ylmethyl substituent is introduced via N-alkylation of the pyrrolidine nitrogen. This typically involves:
-
Mitsunobu reaction : Using pyridin-2-ylmethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF.
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Direct alkylation : Reaction with pyridin-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
Comparative Data :
| Method | Base/Solvent | Temperature | Yield |
|---|---|---|---|
| Mitsunobu | PPh₃/DEAD, THF | 0°C → rt | 52% |
| Direct Alkylation | K₂CO₃, DMF | 60°C | 65% |
The direct alkylation method offers higher yields and simpler workup, making it preferable for industrial applications.
tert-Butyl Carboxamide Formation
Carboxylic Acid Activation and Amide Coupling
The tert-butyl carboxamide is formed via coupling of pyrrolidine-3-carboxylic acid with tert-butylamine. Two principal methods are employed:
-
Acyl chloride route : Conversion to the acyl chloride followed by reaction with tert-butylamine.
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Coupling reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
Optimization Insights :
-
EDCI/HOBt method minimizes racemization and improves yields compared to the acyl chloride route.
-
Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics; polar aprotic solvents enhance coupling efficiency.
Yield Comparison :
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Acyl chloride | SOCl₂, tert-butylamine | DCM | 70% |
| EDCI/HOBt | EDCI, HOBt | DMF | 85% |
Integrated Synthetic Pathways
Three-Step Synthesis (Cyclization → Alkylation → Coupling)
-
Cyclization : γ-Amino ketone → pyrrolidine-3-carboxylic acid (68% yield).
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Alkylation : N-alkylation with pyridin-2-ylmethyl bromide (65% yield).
-
Coupling : EDCI/HOBt-mediated amide formation (85% yield).
Overall Yield :
Alternative Pathway: Reductive Amination
For laboratories prioritizing atom economy, reductive amination offers a streamlined approach:
-
Condensation of pyrrolidine-3-carboxaldehyde with tert-butylamine, followed by reduction using NaBH₄ or H₂/Pd-C.
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Subsequent alkylation with pyridin-2-ylmethyl bromide.
Advantages : Fewer steps, higher functional group tolerance.
Disadvantages : Lower yields (~45% overall) due to competing side reactions.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates optimization for cost, safety, and environmental impact:
-
Continuous flow reactors : Enhance heat transfer and reduce reaction times for cyclization and alkylation steps.
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Catalyst recycling : Use of immobilized catalysts (e.g., polymer-supported EDCI) reduces waste.
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Solvent recovery : DMF and THF are distilled and reused to minimize environmental footprint.
Case Study : A pilot plant achieved a 40% overall yield using continuous flow systems, reducing production costs by 30% compared to batch processes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide and related pyrrolidine derivatives?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Coupling reactions : Pyridin-2-ylmethyl groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Carboxamide formation : Activation of the carboxylic acid (e.g., using HATU or EDC) followed by reaction with tert-butylamine.
- Protection/deprotection : tert-Butyl groups are often introduced via Boc-protection (e.g., using di-tert-butyl dicarbonate) .
- Example : Similar compounds, such as tert-butyl pyrrolidine carboxylates, are synthesized using triethylamine as a base and dichloromethane as a solvent at 0–20°C .
Q. Which analytical techniques are critical for confirming the structural integrity of This compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, pyrrolidine ring protons appear as distinct multiplet signals between δ 1.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 313.18 g/mol).
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for chiral centers .
Q. How can researchers assess the purity of This compound during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- GC/MS : Detects volatile impurities or residual solvents (e.g., dichloromethane or triethylamine) .
- Elemental Analysis : Validates C, H, N, and O content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and functionalization of This compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD employs these methods to narrow optimal reaction conditions .
- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance in tert-butyl group introduction .
- Machine Learning : Trains models on existing pyrrolidine derivative data to predict reaction yields and selectivity .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) for This compound?
- Methodological Answer :
- 2D NMR Techniques : H-H COSY and H-C HSQC identify coupling networks and assign ambiguous signals .
- Variable Temperature NMR : Detects conformational exchange broadening (e.g., pyrrolidine ring puckering) .
- Isotopic Labeling : N or C labeling clarifies nitrogen or carbonyl environments .
Q. How can researchers evaluate the metabolic stability of This compound in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. tert-Butyl groups often enhance metabolic resistance compared to methyl .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
- Stability in Biological Matrices : Measure compound half-life in plasma or serum using isotopically labeled internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
